molecular formula C20H22ClN3O B563043 Amodiaquine-d10 CAS No. 1189449-70-4

Amodiaquine-d10

Cat. No.: B563043
CAS No.: 1189449-70-4
M. Wt: 365.9 g/mol
InChI Key: OVCDSSHSILBFBN-MWUKXHIBSA-N
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Description

Amodiaquine-d10 is a deuterated form of amodiaquine, a 4-aminoquinoline compound. It is primarily used as an internal standard for the quantification of amodiaquine in various analytical applications, particularly in mass spectrometry. Amodiaquine itself is an antimalarial drug that has been used for decades to treat and prevent malaria, especially in regions where resistance to other antimalarial drugs is prevalent .

Mechanism of Action

Target of Action

Amodiaquine-d10, a deuterium labeled form of Amodiaquine, is primarily targeted against the Plasmodium falciparum . The primary target of Amodiaquine is Fe (II)-protoporphyrin IX . This compound plays a crucial role in the life cycle of the malaria parasite, making it an effective target for antimalarial drugs .

Mode of Action

Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . Amodiaquine binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

This compound affects the biochemical pathway of heme polymerization within the malaria parasite . By inhibiting heme polymerase activity, it prevents the conversion of toxic heme to a less toxic form . This leads to the accumulation of toxic heme within the parasite, disrupting its membrane function and ultimately leading to the death of the parasite .

Pharmacokinetics

This compound is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . Amodiaquine exposure (median AUC 0-∞) was significantly higher in infants and children aged 1–5 years compared to older children and adults . Even though infants received a lower mg/kg amodiaquine dose, they had higher exposure .

Result of Action

The result of this compound’s action is the effective treatment of malaria , including Plasmodium falciparum malaria when uncomplicated . It is recommended to be given with artesunate to reduce the risk of resistance . Amodiaquine has also been found to work against chloroquine-resistant P. falciparum strains of malaria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, there have been reports of increased liver toxicity in people with HIV/AIDS on zidovudine or efavirenz when treated with amodiaquine-containing ACT regimens . Therefore, it is recommended that these people avoid amodiaquine . Furthermore, the World Health Organization (WHO) recommends its use for pregnant women during the second and third trimester as well as during lactation .

Biochemical Analysis

Biochemical Properties

Amodiaquine-d10 plays a crucial role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with several enzymes and proteins, including histamine N-methyltransferase and cytochrome P450 enzymes. Histamine N-methyltransferase is inhibited by this compound, which contributes to its anti-inflammatory effects. Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C8, to form its active metabolite, N-desethylamodiaquine. This interaction is essential for its antimalarial efficacy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to activate the nuclear receptor Nurr1, which plays a role in the regulation of inflammatory responses and neuronal survival. This activation leads to changes in gene expression that promote anti-inflammatory effects and neuroprotection . Additionally, this compound affects cellular metabolism by inhibiting histamine N-methyltransferase, thereby reducing histamine levels and modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound inhibits heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme, which disrupts parasite membrane function and ultimately kills the parasite . Additionally, this compound binds to the ligand-binding domain of the nuclear receptor Nurr1, enhancing its transcriptional activity and promoting anti-inflammatory effects . The compound also inhibits histamine N-methyltransferase, reducing histamine levels and modulating inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its degradation products and long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to reduced histamine levels and sustained anti-inflammatory effects . Additionally, the compound’s stability and degradation profile are crucial for its use as an internal standard in mass spectrometry .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antimalarial and anti-inflammatory effects. At higher doses, toxic or adverse effects may occur. For instance, high doses of this compound can lead to hepatotoxicity and cardiotoxicity, similar to its non-deuterated counterpart . Additionally, the compound’s neuroprotective effects have been observed in animal models of Parkinson’s disease, where it enhances the phosphorylation of P38 mitogen-activated kinase and promotes dopaminergic neuron survival .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to N-desethylamodiaquine by cytochrome P450 enzymes, particularly CYP2C8 . This metabolic pathway is crucial for its antimalarial activity, as the active metabolite N-desethylamodiaquine exhibits potent antimalarial effects. Additionally, this compound may interact with other enzymes and cofactors involved in histamine metabolism, further modulating its anti-inflammatory properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to the liver, where it undergoes hepatic biotransformation to form its active metabolite . Additionally, this compound can cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic and pharmacological effects . Additionally, the compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, this compound’s interaction with the nuclear receptor Nurr1 involves its localization to the nucleus, where it enhances Nurr1’s transcriptional activity and promotes anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amodiaquine-d10 involves the incorporation of deuterium atoms into the amodiaquine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol with deuterated ethylamine under controlled conditions to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Amodiaquine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amodiaquine-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Amodiaquine-d10 is compared with other similar compounds, such as:

Conclusion

This compound is a valuable compound in scientific research, particularly in the study of antimalarial drugs. Its stable isotopic labeling makes it an essential tool for quantification and analysis in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCDSSHSILBFBN-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675612
Record name 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189449-70-4
Record name 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the purpose of using Amodiaquine-d10 in the study?

A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.

Q2: How does the use of this compound as an internal standard contribute to the reliability of the analytical method?

A2: this compound, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.

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